molecular formula C15H13BrClNO2 B3622428 5-bromo-2-chloro-N-(2-ethoxyphenyl)benzamide

5-bromo-2-chloro-N-(2-ethoxyphenyl)benzamide

Cat. No.: B3622428
M. Wt: 354.62 g/mol
InChI Key: YNAXBVKSKJYJPG-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-ethoxyphenyl)benzamide is a chemical compound with the linear formula C15H13BrClNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol. It has been used in a variety of research studies for its unique properties, including its ability to form strong covalent bonds with other molecules, its ability to act as a catalyst, and its ability to act as a substrate for various enzymes.


Synthesis Analysis

The synthesis of this compound involves several stages . The first stage involves the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride and N,N-dimethyl-formamide in dichloromethane at 25 - 40°C for 4 hours . The second stage involves the reaction with aluminum (III) chloride in dichloromethane at 5 - 30°C for about 10 minutes . The final stage involves the reaction with phenetole in dichloromethane at 25 - 30°C for 10 hours .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bromine atom, a chlorine atom, and an ethoxyphenyl group attached to a benzamide core . The presence of these functional groups contributes to the unique chemical and physical properties of this compound.


Physical and Chemical Properties Analysis

This compound is a white crystalline powder with a melting point of 162-164°C. It has a molecular weight of 287.2 g/mol. The compound’s bromine and chlorine atoms contribute to its relatively high molecular weight .

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-ethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-2-20-14-6-4-3-5-13(14)18-15(19)11-9-10(16)7-8-12(11)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAXBVKSKJYJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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